(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine
CAS No.:
Cat. No.: VC17633425
Molecular Formula: C12H15FN2
Molecular Weight: 206.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FN2 |
|---|---|
| Molecular Weight | 206.26 g/mol |
| IUPAC Name | (2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine |
| Standard InChI | InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-6-10(13)4-5-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m0/s1 |
| Standard InChI Key | GVZVJUWYEXHMDA-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](CCC1=CNC2=C1C=CC(=C2)F)N |
| Canonical SMILES | CC(CCC1=CNC2=C1C=CC(=C2)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Properties
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (CAS No.: [withheld], VCID: VC17633425) has a molecular formula of and a molecular weight of 206.26 g/mol. The compound’s structure integrates a fluorinated indole ring at position 6, connected via a four-carbon chain to a chiral amine group at position 2 (Figure 1). The (2S) configuration confers stereoselectivity, which is critical for its interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.26 g/mol |
| Chiral Centers | 1 (C2 position) |
| Fluorine Substitution | Position 6 on indole ring |
Stereochemical Considerations
The (2S) enantiomer demonstrates superior receptor-binding affinity compared to its (2R) counterpart, a phenomenon attributed to the spatial alignment of the amine group with serotonin receptor pockets. Computational modeling suggests that the fluorine atom at position 6 enhances electronic interactions with receptor residues, stabilizing ligand-receptor complexes.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine involves multi-step organic reactions, typically starting with the preparation of the 6-fluoroindole core. A common route includes:
-
Indole Fluorination: Direct electrophilic fluorination of indole using or (NFSI) under acidic conditions.
-
Side Chain Elongation: Coupling the fluorinated indole with a butan-2-amine precursor via Friedel-Crafts alkylation or Mitsunobu reactions.
-
Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic resolution to isolate the (2S) form.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | NFSI, , 50°C | 65–70 |
| Alkylation | , DCM, RT | 45–50 |
| Chiral Resolution | Chiralpak® AD-H column | >98% ee |
Challenges in Purification
The compound’s polarity and sensitivity to oxidation necessitate stringent purification protocols. Lithium aluminum hydride () is often employed for reducing intermediate imines, while potassium permanganate () aids in oxidizing byproducts. Final purity (>98%) is achieved via recrystallization from ethanol-water mixtures.
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine exhibits high affinity for 5-HT and 5-HT receptors, with values of 12 nM and 28 nM, respectively. This dual activity suggests a balanced mechanism for mood regulation, combining anxiolytic (5-HT agonism) and antidepressant (5-HT antagonism) effects.
In Vitro and Preclinical Findings
-
Neuroprotection: In SH-SY5Y neuronal cells, the compound reduced glutamate-induced cytotoxicity by 40% at 10 µM.
-
Metabolic Stability: Microsomal assays revealed a half-life of 2.3 hours in human liver microsomes, indicating moderate hepatic clearance.
-
Blood-Brain Barrier Penetration: LogP values of 1.8 predict favorable CNS bioavailability, corroborated by in vivo PET imaging in rodents.
Comparative Analysis with Structural Analogues
4-(6-Fluoroindolyl)butanamide
While sharing the fluorinated indole moiety, 4-(6-fluoroindolyl)butanamide lacks the chiral amine group, resulting in lower 5-HT affinity (). The amine group in (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine facilitates hydrogen bonding with Ser159 in the receptor, enhancing binding stability.
2-(6-Fluoro-1H-indol-3-yl)ethanamine
This shorter-chain analogue (Molecular weight: 178.21 g/mol ) shows rapid metabolic degradation (half-life <1 hour), limiting its therapeutic utility. The extended butan-2-amine chain in the target compound improves pharmacokinetics and receptor residence time.
Table 3: Structural and Pharmacological Comparisons
| Compound | Molecular Weight | 5-HT (nM) | Metabolic Half-Life (h) |
|---|---|---|---|
| (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine | 206.26 | 12 | 2.3 |
| 4-(6-Fluoroindolyl)butanamide | 220.24 | 45 | 1.5 |
| 2-(6-Fluoro-1H-indol-3-yl)ethanamine | 178.21 | 85 | 0.8 |
Research Gaps and Future Directions
Clinical Translation Barriers
-
Toxicity Profile: Chronic toxicity studies in non-human primates are needed to assess hepatotoxicity risks.
-
Formulation Challenges: The compound’s poor aqueous solubility (0.12 mg/mL) necessitates lipid-based nanoformulations for oral delivery.
Emerging Applications
-
Neuroinflammation: Preliminary data suggest inhibition of NF-κB pathways in microglial cells, warranting exploration in neurodegenerative diseases.
-
Oncology: Serotonin receptors are overexpressed in colorectal cancer; targeted delivery systems could exploit this for chemotherapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume